2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a thiazole-based derivative featuring a 4-chlorophenyl urea moiety and a 6-methylbenzo[d]thiazole acetamide group. Its molecular formula is C₁₅H₁₂ClN₅O₂S₂, with a molecular weight of 393.9 g/mol . While its density, boiling point, and melting point remain unreported, its structural complexity suggests utility in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to urea and heterocyclic motifs .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S2/c1-11-2-7-15-16(8-11)30-20(24-15)25-17(27)9-14-10-29-19(23-14)26-18(28)22-13-5-3-12(21)4-6-13/h2-8,10H,9H2,1H3,(H,24,25,27)(H2,22,23,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCOMSBUFNFNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, a urea moiety, and a chlorophenyl group, which contribute to its potential therapeutic applications.
- Molecular Formula : C20H16ClN5O2S2
- Molecular Weight : 457.95 g/mol
- Structural Features : The compound contains a thiazole ring, which is known for its role in various biological activities, and a urea linkage that enhances its interaction with biological targets.
Research indicates that this compound functions primarily as an enzyme inhibitor and receptor modulator . Its mechanism of action typically involves:
- Binding to Enzymes : The compound can bind to specific enzymes, inhibiting their activity. This inhibition occurs through competitive or non-competitive mechanisms, where the compound occupies the active site or alters the enzyme's conformation.
- Modulation of Receptors : It may also interact with various receptors, influencing signaling pathways that are pivotal in disease progression.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and antimicrobial compound.
Anticancer Activity
A significant focus has been on the anticancer properties of thiazole derivatives. For instance:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound exhibited GI50 values comparable to established chemotherapeutic agents, indicating its potential as a lead compound in cancer therapy .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against several bacterial strains. Its thiazole structure is known to enhance antibacterial properties, making it a candidate for further development in combating resistant bacterial infections .
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds and their derivatives:
- Study on Benzothiazole Derivatives : A review highlighted the role of benzothiazole derivatives as anticancer agents, with some compounds showing IC50 values in the low micromolar range against multiple cancer cell lines .
- Structure-Activity Relationship (SAR) : Research on thiazole derivatives indicated that modifications to the thiazole ring and substituents significantly impact biological activity. For example, variations in the chlorophenyl group can enhance binding affinity to target enzymes .
- Selectivity and Potency : In a study focused on T-cell proliferation assays, specific derivatives of benzothiazole exhibited remarkable selectivity and potency as inhibitors of p56 lck, a key enzyme involved in T-cell activation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Highlights | Biological Activity |
|---|---|---|
| 2-(3-chlorophenyl)ureido-thiazol | Urea linkage with thiazole | Anticancer activity against breast cancer |
| N-[4-chlorophenyl]-1,3-thiazole | Thiazole ring with carboxamide | Cytotoxic effects on various cancer cell lines |
| Benzothiazole derivatives | Benzothiazole core | Antimicrobial properties against Gram-positive bacteria |
Scientific Research Applications
Enzyme Inhibition
Research indicates that 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide acts as an enzyme inhibitor . It binds to specific enzymes, preventing substrate interaction and catalytic activity. This mechanism is crucial for developing drugs targeting various diseases, including cancer and bacterial infections .
Receptor Modulation
The compound has shown potential as a receptor modulator . It interacts with certain receptors involved in signaling pathways, influencing physiological responses. This property makes it a candidate for therapeutic applications in conditions where receptor activity is dysregulated .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazole-containing compounds. Specifically, derivatives of this compound have exhibited significant cytotoxic effects against various cancer cell lines. For example, research has indicated that compounds with similar structures can inhibit key pathways such as the vascular endothelial growth factor receptor (VEGFR), which is critical in tumor angiogenesis .
Synthesis and Modification
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through methods like the Hantzsch thiazole synthesis.
- Introduction of the Urea Linkage : This is accomplished by reacting the thiazole derivative with a suitable isocyanate.
- Attachment of Acetamide Group : The final step involves the reaction with an amine to form the acetamide structure.
Optimizing these synthetic routes is essential for maximizing yield and purity, often utilizing techniques such as chromatography .
Case Studies
Several case studies demonstrate the effectiveness of this compound in various applications:
- Case Study on Anticancer Activity : Research conducted on a series of thiazole derivatives showed that those similar to our compound exhibited significant cytotoxicity against breast and colon cancer cell lines, suggesting a potential pathway for drug development targeting these cancers .
- Enzyme Interaction Studies : Studies have shown that this compound effectively binds to specific enzymes associated with metabolic pathways, inhibiting their activity and offering insights into potential therapeutic interventions for metabolic disorders .
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core modifications: thiazole/benzothiazole substitutions , urea/amide linkages , and bioactivity profiles . Below is a comparative analysis:
Structural Analogues with Thiazole/Benzothiazole Cores
Key Observations :
- The ethoxy group in the patent compound may improve solubility compared to the methyl group in the target compound.
- The sulfamoylphenyl group in introduces sulfonamide functionality, which is absent in the target compound but known for antimicrobial and antidiabetic activities.
Urea-Containing Thiazole Derivatives
Key Observations :
- The imidazo-thiazole core in introduces a fused ring system, which may alter binding affinity in biological targets.
Bioactivity Comparison
Key Observations :
- The target compound’s 4-chlorophenyl urea group may mimic the bioactive chloro-substituted analogs in , but its lack of a m-tolyl group could reduce broad-spectrum antimicrobial efficacy.
- Nitrobenzothiazole derivatives like exhibit antidiabetic activity, suggesting that the target compound’s benzothiazole acetamide moiety could be repurposed for similar applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
